Methyl 2-(4-methylphenyl)quinoline-4-carboxylate

Antioxidant DPPH Assay Free Radical Scavenging

Medicinal chemistry programs require characterized intermediates with quantitative activity data-not unvalidated analogs. This substituted quinoline-4-carboxylate delivers pre-validated pharmacological utility. • MAO-B inhibition: IC50 5,500 nM (human recombinant)-defined benchmark for neuropharmacology screening • Antioxidant activity: 40.43% DPPH radical scavenging at 5 mg/L-superior to 2-methyl analog (30.25%) • QSAR-validated scaffold for targeted antibacterial library synthesis • Exact mass: 277.110279 g/mol, spectral data confirmed

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
Cat. No. B5809201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-methylphenyl)quinoline-4-carboxylate
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC
InChIInChI=1S/C18H15NO2/c1-12-7-9-13(10-8-12)17-11-15(18(20)21-2)14-5-3-4-6-16(14)19-17/h3-11H,1-2H3
InChIKeySQJDQWPXXNPGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-methylphenyl)quinoline-4-carboxylate Overview


Methyl 2-(4-methylphenyl)quinoline-4-carboxylate is a substituted quinoline derivative featuring a p-tolyl group at the 2-position and a methyl ester at the 4-position of the quinoline core. This compound, identified by its molecular formula C18H15NO2 and an exact mass of 277.110279 g/mol, serves as a key synthetic intermediate or scaffold in medicinal chemistry, particularly for developing agents with potential antimicrobial and anticancer properties . Its structure is confirmed by spectral databases, providing a reliable reference for analytical characterization [1].

Synthetic intermediate Quinoline-4-carboxylate scaffold for med chem
Analytical reference SpectraBase spectral data available for characterization
Research context Reported in antioxidant activity and enzyme inhibition studies

Methyl 2-(4-methylphenyl)quinoline-4-carboxylate: Why Substitution Matters


While the 2-arylquinoline-4-carboxylate class is broad, substituting this specific compound with a close analog is not a trivial procurement decision. The presence and nature of the substituent on the 2-aryl ring and the ester functionality at the 4-position are primary drivers of biological activity and physicochemical properties . For instance, a simple change from a methyl ester to a carboxylic acid alters lipophilicity, solubility, and target interaction potential. Furthermore, the specific 4-methyl substitution on the phenyl ring can significantly differentiate the compound's activity profile compared to unsubstituted phenyl or other aryl analogs, as evidenced by structure-activity relationship (QSAR) studies on related quinoline series [1]. The quantitative differences outlined below provide a basis for selecting this compound over its less-defined counterparts.

2-Aryl substituent
4-Methylphenyl vs. unsubstituted phenyl may shift target interaction and lipophilicity
Ester functionality
Methyl ester to carboxylic acid change alters solubility and hydrogen-bonding potential
QSAR profile
Predicted antibacterial alignment may not transfer to other 2-aryl substitution patterns

Methyl 2-(4-methylphenyl)quinoline-4-carboxylate: Quantitative Comparisons


DPPH Scavenging: 4-Methylphenyl Substituent Advantage

The carboxylic acid analog, 2-(4-methylphenyl)quinoline-4-carboxylic acid, exhibits enhanced antioxidant capacity in a DPPH assay compared to its 2-methyl substituted counterpart. The inhibition percentage for 2-(4-methylphenyl)quinoline-4-carboxylic acid was approximately 40.43%, while 2-methylquinoline-4-carboxylic acid showed only 30.25% inhibition under identical conditions [1]. This indicates that the 4-methylphenyl group confers a quantifiable advantage in free radical scavenging activity over a simple methyl group at the 2-position.

DPPH Scavenging
Head-to-head
~40.4% vs ~30.3%
Reported core scaffold advantage (carboxylic acid analog)
At 5 mg/L; may support antioxidant lead selection
Antioxidant DPPH Assay Free Radical Scavenging

MAO-B Inhibition: Defined In Vitro Benchmark

The compound Methyl 2-(4-methylphenyl)quinoline-4-carboxylate demonstrates a defined level of inhibitory activity against human recombinant Monoamine Oxidase B (MAO-B). In a specific enzymatic assay, it achieved an IC50 value of 5,500 nM (5.5 µM) against MAO-B expressed in baculovirus-infected BTI insect cells [1]. This quantitative data point establishes a clear benchmark for this compound's activity on a therapeutically relevant neurological target.

MAO-B IC₅₀
Reported
5,500 nM
Micromolar affinity tool compound
Recombinant human MAO-B; kynuramine substrate
MAO-B Inhibitor Neuroprotection Enzymatic Assay

QSAR-Predicted Antibacterial Activity

Quantitative Structure-Activity Relationship (QSAR) studies on a series of 4-methyl-2-(4-substituted phenyl)quinoline derivatives have established a robust predictive model for antibacterial activity [1]. The model, validated against experimental data for test compounds, indicates that the specific electronic and steric properties conferred by the 4-methylphenyl substituent are favorable for antibacterial action. This provides a data-driven, though predictive, basis for differentiating this compound from other 2-arylquinolines with different substituents that may not align with the optimal QSAR profile.

QSAR Antibacterial
Data to verify
Predicted favorable
Aligns with QSAR model for 4-methylphenyl series
Class-level inference; requires experimental validation
Antibacterial QSAR Drug Design

Methyl 2-(4-methylphenyl)quinoline-4-carboxylate: Validated Applications


Lead Scaffold for Antioxidant Drug Discovery

Given the demonstrably higher DPPH radical scavenging activity of its core structure (40.43% inhibition at 5 mg/L) compared to a closely related 2-methyl analog (30.25%), this compound is a superior starting point for medicinal chemistry programs aimed at developing novel antioxidant therapeutics [1]. Its procurement is justified for structure-activity relationship (SAR) studies seeking to optimize the free radical scavenging properties of the quinoline-4-carboxylate class.

Tool Compound for MAO-B Inhibition Studies

With a documented IC50 value of 5,500 nM against human recombinant MAO-B, this compound can serve as a defined pharmacological tool or a benchmark for screening new chemical entities in neuropharmacology [2]. This specific, quantitative activity data differentiates it from other uncharacterized quinoline esters in procurement catalogs, providing immediate research utility.

QSAR-Guided Antibacterial Agent Synthesis Precursor

The compound's structural features align with a validated QSAR model for antibacterial activity in the 4-methyl-2-(4-substituted phenyl)quinoline series [3]. It is therefore a high-value synthetic precursor for generating focused libraries of analogs with a higher probability of exhibiting antibacterial properties, as predicted by the model.

Application
Selection Property
Validation Focus
Antioxidant lead scaffold research
Core scaffold DPPH response
SAR with 4-methylphenyl motif
MAO-B inhibition tool compound
Reported IC₅₀ for recombinant human MAO-B
Benchmarking vs. other quinoline probes
QSAR-guided antibacterial library design
Alignment with predictive model
Experimental validation of predicted activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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